molecular formula C18H14IN3O3S B6123111 (7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B6123111
M. Wt: 479.3 g/mol
InChI Key: PFMJOQDLGLQDCM-NVNXTCNLSA-N
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Description

(7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetylphenyl group, an iodofuran moiety, and a thiazolo-triazinone core, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazinone core, followed by the introduction of the acetylphenyl and iodofuran groups through various coupling reactions. Common reagents used in these steps include iodine, acetyl chloride, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions allows for the creation of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets. The acetylphenyl and iodofuran groups may facilitate binding to enzymes or receptors, modulating their activity. The thiazolo-triazinone core could play a role in stabilizing these interactions and enhancing the compound’s overall efficacy. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-3-(3-acetylphenyl)-7-[(5-bromofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
  • (7Z)-3-(3-acetylphenyl)-7-[(5-chlorofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Uniqueness

The uniqueness of (7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one lies in its iodofuran moiety, which imparts distinct chemical reactivity and potential biological activity. Compared to its bromine and chlorine analogs, the iodine atom may enhance the compound’s ability to participate in specific reactions and interactions, making it a valuable compound for further research and development.

Properties

IUPAC Name

(7Z)-3-(3-acetylphenyl)-7-[(5-iodofuran-2-yl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14IN3O3S/c1-11(23)12-3-2-4-13(7-12)21-9-20-18-22(10-21)17(24)15(26-18)8-14-5-6-16(19)25-14/h2-8H,9-10H2,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJOQDLGLQDCM-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(O4)I)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=C(O4)I)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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